N-(4-Hydroxybutyl)-N''-methylguanidine
Description
N-(4-Hydroxybutyl)-N''-methylguanidine is a guanidine derivative characterized by a methyl group and a 4-hydroxybutyl substituent attached to the guanidine core. Guanidine derivatives are known for diverse biological activities, including Toll-like receptor (TLR) modulation, antioxidant effects, and roles in metabolic pathways.
Properties
CAS No. |
85888-17-1 |
|---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)-2-methylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-8-6(7)9-4-2-3-5-10/h10H,2-5H2,1H3,(H3,7,8,9) |
InChI Key |
OTUNHDDEYODBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybutyl)-N’'-methylguanidine typically involves the reaction of 4-hydroxybutylamine with methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-Hydroxybutylamine: This intermediate is synthesized by the reduction of 4-hydroxybutyronitrile using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Methylisocyanate: The 4-hydroxybutylamine is then reacted with methylisocyanate in the presence of a catalyst to form N-(4-Hydroxybutyl)-N’'-methylguanidine.
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxybutyl)-N’'-methylguanidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybutyl)-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(4-Hydroxybutyl)-N’'-methylguanidine, such as aldehydes, carboxylic acids, and substituted guanidines.
Scientific Research Applications
N-(4-Hydroxybutyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxybutyl)-N’'-methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group allows for hydrogen bonding and other interactions, while the methylguanidine moiety can engage in ionic and covalent interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural Comparison of Guanidine Derivatives
Key Observations :
- The hydroxybutyl group in the target compound confers higher hydrophilicity compared to aromatic (e.g., methoxybenzoyl) or heterocyclic (e.g., chlorothiazolylmethyl) substituents.
- Methylguanidine lacks complex substituents, leading to simpler metabolism but weaker biological activity compared to aminoguanidine or the hydroxybutyl derivative.
Table 2: Antioxidant Activity of Guanidine Derivatives
| Compound | IC₅₀ (H₂O₂) | IC₅₀ (HOCl) | IC₅₀ (Peroxynitrite) | Hydroxyl Radical Scavenging |
|---|---|---|---|---|
| Aminoguanidine | 0.8 mM | 1.2 mM | 0.5 mM | Yes |
| Methylguanidine | 2.5 mM | 3.0 mM | 1.8 mM | Yes (at high conc.) |
| Guanidine | 5.0 mM | 4.5 mM | 3.0 mM | No |
The hydroxybutyl group in this compound may enhance antioxidant activity compared to methylguanidine due to hydrogen-donating capacity, though likely less potent than aminoguanidine.
TLR4 Antagonism :
Guanidine derivatives with aryl or alkyl substituents (e.g., N-aryl-N'-(pyrimidinyl)guanidines) demonstrated TLR4 antagonist activity with IC₅₀ values in the low micromolar range. The hydroxybutyl group’s polarity may influence receptor binding efficiency, though specific data for the target compound are lacking.
Metabolic and Clinical Roles :
- Methylguanidine is implicated in chemotherapy response (e.g., decreased levels correlate with gemcitabine sensitivity in cholangiocarcinoma).
- Hydroxybutyl derivatives may exhibit distinct metabolic stability; dimethylguanidine is hydrolyzed to dimethylamine and urea, but methylguanidine resists hydrolysis. The hydroxybutyl group could alter enzymatic processing or renal excretion.
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